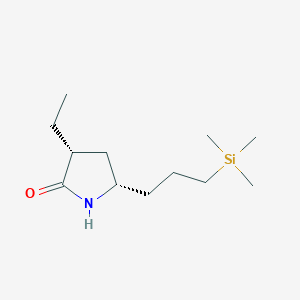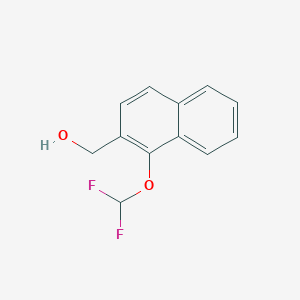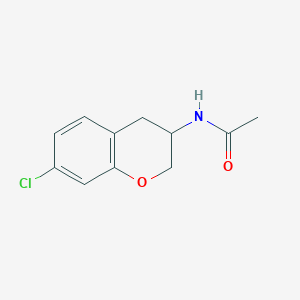
Acetamide, N-(7-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-chlorochroman-3-yl)acetamide is a chemical compound with the molecular formula C11H12ClNO2. It is a derivative of chroman, a bicyclic organic compound, and contains a chlorine atom at the 7th position and an acetamide group at the 3rd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chlorochroman-3-yl)acetamide typically involves the reaction of 7-chlorochroman with acetamide under specific conditions. One common method includes:
Starting Material: 7-chlorochroman.
Reagent: Acetamide.
Catalyst: Often, a base such as sodium hydroxide or potassium carbonate is used.
Solvent: The reaction is usually carried out in an organic solvent like ethanol or methanol.
Conditions: The mixture is heated under reflux for several hours to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(7-chlorochroman-3-yl)acetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
N-(7-chlorochroman-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 7-chlorochroman-3-one or 7-chlorochroman-3-carboxylic acid.
Reduction: Formation of N-(7-chlorochroman-3-yl)amine.
Substitution: Formation of 7-hydroxychroman-3-ylacetamide or 7-aminochroman-3-ylacetamide.
科学的研究の応用
N-(7-chlorochroman-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(7-chlorochroman-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
7-hydroxychroman-3-ylacetamide: Similar structure but with a hydroxyl group instead of chlorine.
7-aminochroman-3-ylacetamide: Contains an amino group instead of chlorine.
7-methoxychroman-3-ylacetamide: Contains a methoxy group instead of chlorine.
Uniqueness
N-(7-chlorochroman-3-yl)acetamide is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .
特性
CAS番号 |
54444-94-9 |
|---|---|
分子式 |
C11H12ClNO2 |
分子量 |
225.67 g/mol |
IUPAC名 |
N-(7-chloro-3,4-dihydro-2H-chromen-3-yl)acetamide |
InChI |
InChI=1S/C11H12ClNO2/c1-7(14)13-10-4-8-2-3-9(12)5-11(8)15-6-10/h2-3,5,10H,4,6H2,1H3,(H,13,14) |
InChIキー |
LZPIUOUVAVDWSB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1CC2=C(C=C(C=C2)Cl)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


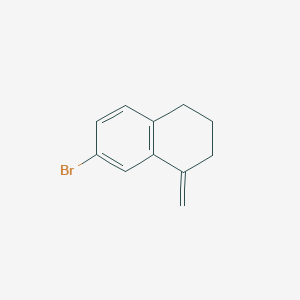
![1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11880002.png)
![(3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11880003.png)
![6-(6-Methylpyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11880009.png)
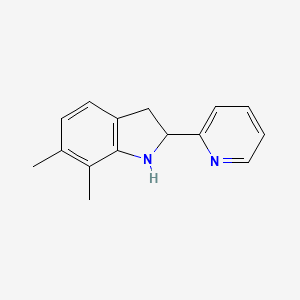
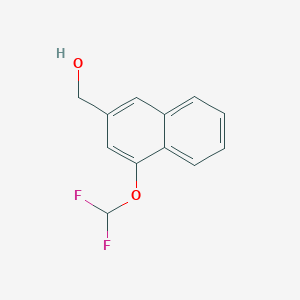
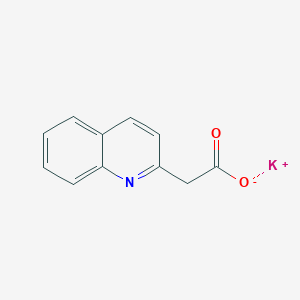

![N-{[(3-Chlorophenyl)(dimethyl)silyl]methyl}ethanamine](/img/structure/B11880044.png)
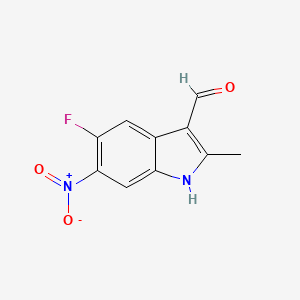
![7-(tert-Butyl)-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11880057.png)
